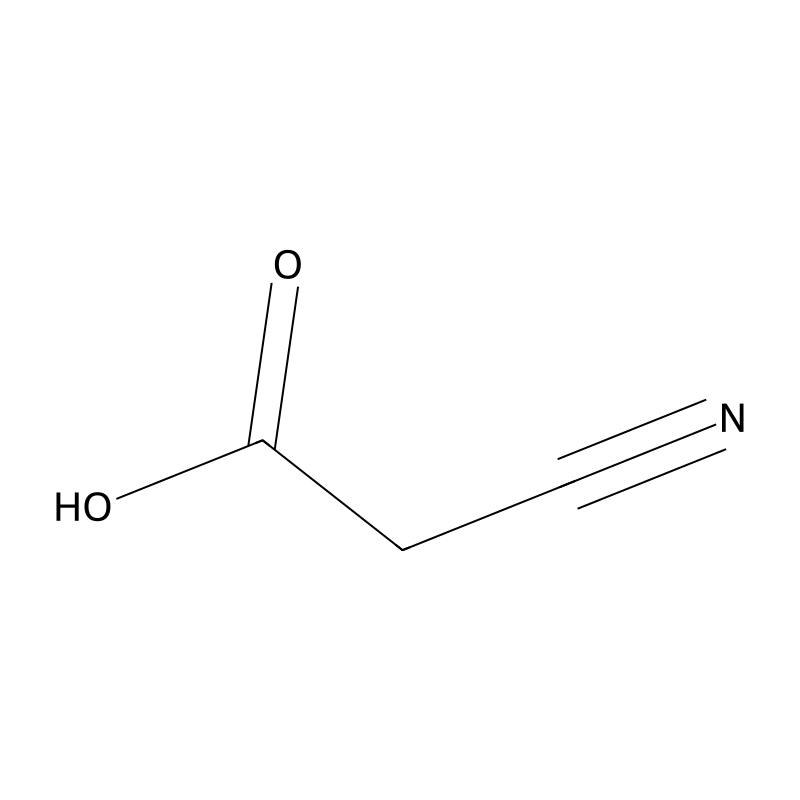

Cyanoacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly sol in acetic acid

Synonyms

Canonical SMILES

Organic Synthesis

Active Methylene Compound

Cyanoacetic acid's structure features an "active methylene group," a carbon atom flanked by two electron-withdrawing groups (carboxyl and cyano). This unique structure makes it a valuable reactant in condensation reactions, a fundamental tool for organic chemists to create carbon-carbon bonds. One prominent example is the Knoevenagel condensation, which combines cyanoacetic acid with various carbonyl compounds to form diverse organic molecules [].

Catalyst

Beyond its role as a reactant, cyanoacetic acid can also act as a catalyst in specific reactions. Research has explored its potential as a Brønsted acid catalyst to accelerate reactions like the Biginelli reaction, which efficiently synthesizes medicinally important heterocyclic compounds called dihydropyrimidinones [].

Exploration of Biological Activity

- Antimicrobial Properties: Some studies have investigated the potential antimicrobial properties of cyanoacetic acid and its derivatives. For instance, research has documented larvicidal activity against Aedes aegypti, a mosquito species known to transmit dengue fever []. It's important to note that this research is in its preliminary stages, and further investigation is needed to understand the mechanisms and potential applications of these findings.

Cyanoacetic acid is an organic compound characterized by its white, hygroscopic solid form. It contains two functional groups: a nitrile group (−C≡N) and a carboxylic acid group (−COOH). Its chemical formula is , and it has a pK_a of approximately 2.5, making it significantly more acidic than acetic acid, which has a pK_a around 4.76 . This compound is primarily used as a precursor in the synthesis of cyanoacrylates, which are essential components in adhesives and sealants .

Cyanoacetic acid itself does not possess a well-defined mechanism of action in biological systems. However, its role as a precursor in organic synthesis allows it to contribute to the production of various molecules with specific mechanisms. For example, cyanoacrylate adhesives work by undergoing a rapid polymerization reaction upon contact with moisture, forming strong bonds between surfaces [].

- Decarboxylation: When heated to 160 °C, cyanoacetic acid decarboxylates to form acetonitrile:

- Esterification: It can be esterified to produce ethyl cyanoacetate, which subsequently reacts with formaldehyde to yield ethyl cyanoacrylate, commonly used in superglues .

- Chemoselective Reactions: Cyanoacetic acid has been shown to react selectively with carbon-nitrogen double bonds in various organic compounds, indicating its utility in organic synthesis .

Cyanoacetic acid exhibits notable biological activity. It is involved in the synthesis of several pharmaceuticals, including:

- Dextromethorphan: A common cough suppressant.

- Amiloride: A diuretic used to treat hypertension and heart failure.

- Sulfadimethoxine: An antibiotic for bacterial infections.

- Allopurinol: Used in the treatment of gout and kidney stones .

The compound's biological relevance stems from its ability to serve as a building block for these drugs.

There are several methods for synthesizing cyanoacetic acid:

- Treatment of Chloroacetate Salts: The most common method involves treating chloroacetate salts with sodium cyanide followed by acidification .

- Electrosynthesis: Cyanoacetic acid can also be produced through the electrosynthesis process involving the cathodic reduction of carbon dioxide and the anodic oxidation of acetonitrile .

- Hydrolysis: Direct hydrolysis from sodium salts of α-halo acids is another method utilized in its preparation .

Cyanoacetic acid has diverse applications across various industries:

- Adhesives: As a precursor for cyanoacrylates, it plays a crucial role in producing strong adhesives used in various applications.

- Pharmaceuticals: It serves as an intermediate in the synthesis of numerous drugs, enhancing its significance in medicinal chemistry.

- Agriculture: Some derivatives are utilized in agrochemicals, contributing to crop protection strategies .

Research indicates that cyanoacetic acid interacts with various biological systems, particularly in drug design and development. Its reactivity with different functional groups allows for the creation of complex molecules that can exhibit desired pharmacological effects. Studies have shown its potential in forming conjugates with amino acids and other biomolecules, further expanding its applicability in medicinal chemistry .

Cyanoacetic acid shares similarities with several other compounds, particularly those containing nitrile or carboxylic functional groups. Here are some notable comparisons:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Acetic Acid | Less acidic (pK_a ~ 4.76), simpler structure | |

| Malonic Acid | Two carboxylic groups; used in synthesis of barbiturates | |

| Ethyl Cyanoacetate | Ester derivative; widely used in adhesives | |

| Benzyl Cyanide | Aromatic compound; used as an intermediate in organic synthesis |

The uniqueness of cyanoacetic acid lies in its dual functional groups that allow it to participate in a variety of

Cyanogenation of Sodium Chloroacetate

The most established method for cyanoacetic acid synthesis involves the cyanogenation of sodium chloroacetate with sodium cyanide, followed by acidification [1] [2]. This process has been documented since the early 20th century and remains the predominant industrial synthesis route [1].

The reaction proceeds through a nucleophilic substitution mechanism where the cyanide ion displaces the chloride ion from the chloroacetate salt [2]. The reaction sequence involves three distinct steps:

First, chloroacetic acid undergoes neutralization with sodium hydroxide to form sodium chloroacetate [3]:

ClCH₂COOH + NaOH → ClCH₂COONa + H₂O

Second, the sodium chloroacetate reacts with sodium cyanide in a cyanogenation reaction to produce sodium cyanoacetate [3]:

ClCH₂COONa + NaCN → CNCH₂COONa + NaCl

Third, the sodium cyanoacetate is acidified with hydrochloric acid to yield cyanoacetic acid [3]:

CNCH₂COONa + HCl → CNCH₂COOH + NaCl

The optimal reaction conditions for cyanogenation typically involve maintaining the temperature between 105-115°C for 30 minutes [3]. The reaction proceeds through an aqueous medium, with the sodium cyanide often prepared as a 30% mass concentration solution to facilitate proper mixing and reaction kinetics [3].

The stoichiometric relationships in this synthesis are critical for achieving high yields. The molar ratio of sodium chloroacetate to sodium cyanide is maintained at 1:1, though slight excess of sodium cyanide is sometimes used to drive the reaction to completion [2] [4]. The presence of sodium chloride as a byproduct necessitates subsequent purification steps to obtain high-purity cyanoacetic acid [4].

Temperature control during the cyanogenation step is essential, as excessive temperatures can lead to decomposition of the cyanoacetic acid product, while insufficient temperatures result in incomplete conversion [3]. The reaction mixture is typically heated to 105°C and maintained at this temperature for optimal conversion efficiency [3].

Acidification and Purification Techniques

Following the cyanogenation reaction, the acidification process involves the addition of hydrochloric acid to convert the sodium cyanoacetate to free cyanoacetic acid [4] [3]. This step requires careful pH control to ensure complete conversion while minimizing decomposition of the acid product [5].

The acidification is typically performed at temperatures below 50°C to prevent thermal decomposition of the cyanoacetic acid [3]. The reaction mixture is cooled after the cyanogenation step before adding the hydrochloric acid in a controlled manner [3]. The pH is monitored throughout the addition to ensure complete neutralization of the sodium cyanoacetate [3].

Traditional purification methods involve several approaches to separate the cyanoacetic acid from sodium chloride and other impurities. One established method utilizes dehydration under reduced pressure to concentrate the acidified solution [4] [5]. The process involves heating the acidified solution to a maximum batch temperature of 65°C under vacuum conditions to remove water while preserving the cyanoacetic acid [5].

Crystallization techniques are employed to obtain solid cyanoacetic acid of high purity [4] [3]. The concentrated acidic solution is subjected to controlled cooling to induce crystallization of the cyanoacetic acid, while the sodium chloride remains in solution due to its higher solubility [4]. Multiple recrystallization cycles may be necessary to achieve the desired purity levels [6].

Solvent extraction methods have been developed to improve purification efficiency [3]. One approach utilizes ethyl formate as an extractant at 50°C, with a volume ratio of aqueous solution to ethyl formate maintained at 1:3 [3]. The extraction is performed five times, with each extraction lasting 10 minutes [3]. This method allows for the recovery of cyanoacetic acid with purity exceeding 98%, while simultaneously enabling the recovery and reuse of the extractant [3].

Alternative purification strategies involve the use of organic solvents such as benzene and acetone mixtures for recrystallization [6]. The acid can be recrystallized from benzene/acetone in a 2:3 ratio to achieve constant melting point, followed by drying over silica gel [6]. This approach is particularly effective for achieving high analytical purity required for research applications [6].

Novel Industrial Synthesis Approaches

Continuous Chromatographic Separation Systems

Recent developments in cyanoacetic acid production have focused on implementing continuous chromatographic separation systems to overcome the limitations of traditional batch processes [6]. These systems address the challenges associated with the separation of cyanoacetic acid from sodium chloride byproducts, which has historically been problematic due to the similar solubilities and the tendency for decomposition during conventional distillation [6].

The continuous chromatographic approach involves subjecting the mixed solution of cyanoacetic acid and sodium chloride directly to chromatographic separation without prior crystallization steps [6]. This method significantly reduces the processing time and minimizes the thermal exposure of the acid product, thereby reducing decomposition losses [6].

The system operates by continuously feeding the acidified reaction mixture into a chromatographic column designed specifically for the separation of organic acids from inorganic salts [6]. The stationary phase is selected to provide differential retention based on the chemical properties of cyanoacetic acid versus sodium chloride [6]. Ion-exchange resins and size-exclusion materials have shown particular promise for this application [7].

Multicolumn countercurrent systems have been developed to enhance the efficiency of the separation process [7]. These systems utilize multiple columns operating in a synchronized manner, allowing for continuous operation while maintaining high separation efficiency [7]. The multicolumn countercurrent solvent gradient purification process can significantly improve productivity and reduce buffer consumption compared to classical single-column batch processes [7].

The continuous operation eliminates the need for batch-wise processing, resulting in improved consistency of product quality and reduced labor requirements [6]. The method also enables better control over the residence time of the cyanoacetic acid in the system, minimizing degradation reactions that can occur during extended processing [6].

One notable advantage of the continuous chromatographic approach is the ability to obtain cyanoacetic acid solutions with low chloride ion content directly from the separation process [6]. This eliminates the need for multiple purification steps and reduces the overall production cost [6]. The system can produce both concentrated cyanoacetic acid solutions and high-content solid products depending on the downstream processing requirements [6].

The environmental benefits of continuous chromatographic separation include reduced waste generation, lower solvent consumption, and decreased energy requirements compared to traditional separation methods [6]. The system generates minimal waste gas, waste water, and industrial residues, making it an environmentally friendly clean production method [6].

Optimization of Reaction Parameters (Temperature, pH, Stoichiometry)

Modern industrial synthesis of cyanoacetic acid involves sophisticated optimization of reaction parameters to maximize yield, minimize byproduct formation, and reduce processing costs [8]. The optimization encompasses temperature control, pH management, and stoichiometric relationships between reactants [8].

Temperature optimization studies have demonstrated that the cyanogenation reaction exhibits a strong temperature dependence, with optimal conditions typically maintained between 105°C and 115°C [3]. Lower temperatures result in incomplete conversion and extended reaction times, while higher temperatures promote decomposition reactions and reduce overall yield [3]. Advanced process control systems monitor reaction temperature continuously and implement automated adjustments to maintain optimal conditions [9].

The relationship between temperature and reaction kinetics has been quantified through detailed kinetic studies [10]. The activation energy for the cyanogenation reaction has been determined to be approximately 23-25 kcal/mol, which governs the temperature sensitivity of the process [10]. This information enables precise temperature control strategies that balance reaction rate with product stability [10].

pH optimization is critical throughout the synthesis process, particularly during the acidification step [9]. The pH must be carefully controlled to ensure complete conversion of sodium cyanoacetate to cyanoacetic acid while minimizing hydrolysis reactions that can lead to malonic acid formation [5]. Advanced pH control systems utilize proportional-integral-derivative controllers to maintain precise pH values throughout the process [9].

The optimal pH range for acidification has been established between 2.0 and 3.0, which corresponds to the pKa of cyanoacetic acid (2.5) [1]. Maintaining the pH within this range ensures complete protonation of the carboxylate group while minimizing side reactions [1]. Real-time pH monitoring and automated acid addition systems have been implemented to achieve consistent pH control [9].

Stoichiometric optimization involves determining the optimal molar ratios of reactants to maximize conversion efficiency while minimizing waste [8]. The traditional 1:1 molar ratio of sodium chloroacetate to sodium cyanide has been refined through systematic studies that consider reaction kinetics and economic factors [8]. Slight excess of sodium cyanide (1.05:1 ratio) has been found to improve conversion efficiency without significantly increasing costs [8].

The optimization of reaction parameters has been extended to include residence time studies, which determine the minimum time required for complete conversion [11]. These studies have shown that reaction times can be reduced from the traditional 30 minutes to as little as 20 minutes under optimal conditions, resulting in increased throughput and reduced energy consumption [11].

Advanced process optimization techniques utilize response surface methodology to simultaneously optimize multiple parameters [9]. These studies consider the interactions between temperature, pH, and stoichiometry to identify optimal operating conditions that maximize yield while minimizing processing costs [9]. The results of these studies have been implemented in modern industrial facilities to achieve improved process efficiency [9].

Green Chemistry Innovations

Waste Reduction Strategies

Contemporary approaches to cyanoacetic acid synthesis emphasize waste reduction strategies that align with green chemistry principles [12] [13]. These strategies focus on minimizing byproduct formation, reducing solvent consumption, and implementing recycling systems for process streams [12].

One significant innovation involves the development of waste-treating-waste strategies that utilize waste materials as feedstocks for cyanoacetic acid production [14]. These approaches convert waste streams into valuable chemical products, thereby reducing both waste disposal costs and raw material expenses [15] [14]. Kitchen waste, dairy waste, and other organic waste materials have been successfully employed as substrates for biological routes to acetic acid derivatives [15].

The implementation of closed-loop systems has emerged as a key strategy for waste reduction [12]. These systems recycle process streams, solvents, and even inorganic byproducts back into the production process [3]. For example, the sodium chloride byproduct from the traditional synthesis can be recovered and converted back to sodium hydroxide and chlorine through electrolysis, which can then be used to produce chloroacetic acid [3].

Solvent recovery and reuse systems have been developed to minimize solvent consumption in purification processes [3]. The ethyl formate extraction method incorporates solvent recovery through distillation, allowing for reuse of the extractant with minimal losses [3]. This approach reduces both raw material costs and waste generation while maintaining product quality [3].

Alternative synthesis routes that minimize waste generation have been explored [12]. Ionic liquid-based systems offer the potential for waste reduction by eliminating the need for traditional organic solvents [12]. Carbon dioxide absorbing ionic liquids have been developed specifically for cyanoacetic acid activation reactions, providing a safer and more environmentally friendly process [12].

Catalyst recovery and recycling systems have been implemented to reduce waste generation from catalytic processes [13]. When cyanoacetic acid is used as a catalyst in organic synthesis reactions, recovery systems allow for the reuse of the catalyst multiple times, reducing both waste generation and process costs [13]. These systems typically involve precipitation or extraction techniques to separate the catalyst from reaction products [13].

The development of one-pot synthesis methods reduces waste by eliminating intermediate isolation steps [13]. These methods combine multiple synthetic steps in a single reaction vessel, reducing solvent consumption, processing time, and waste generation [13]. Water-mediated green reactions have been particularly successful in this regard, utilizing water as the primary solvent and eliminating the need for organic solvents [13].

Biological waste treatment systems have been integrated into production facilities to handle organic waste streams [15]. These systems utilize microorganisms to convert organic waste into useful products or to neutralize harmful byproducts [15]. The integration of biological treatment systems reduces the environmental impact of the production process while potentially generating additional revenue streams [15].

Energy-Efficient Process Design

Energy efficiency in cyanoacetic acid production has become a critical consideration for sustainable manufacturing [16] [17]. Modern process designs incorporate energy recovery systems, optimized heating and cooling strategies, and renewable energy integration to minimize energy consumption [16].

Heat integration systems have been developed to recover waste heat from exothermic reaction steps and utilize it for endothermic processes [16]. The cyanogenation reaction is mildly exothermic, and the heat generated can be captured and used for preheating reactant streams or for concentration steps [16]. This approach reduces the overall energy requirements of the process while improving thermal efficiency [16].

Advanced distillation systems incorporate energy-efficient designs such as reactive distillation and dividing-wall columns [18]. These systems combine reaction and separation in a single unit, reducing energy consumption and capital costs [18]. Reactive distillation columns can achieve energy savings of 20-30% compared to conventional reaction-separation sequences [18].

Microwave-assisted synthesis has emerged as an energy-efficient alternative for certain steps in cyanoacetic acid production [11]. Microwave heating provides rapid and uniform heating, reducing reaction times and energy consumption [11]. Studies have shown that microwave-assisted methods can achieve comparable yields to conventional heating while reducing processing time by 50-70% [11].

Process intensification strategies focus on reducing the size and energy requirements of processing equipment [17]. Continuous flow reactors, for example, provide better heat and mass transfer characteristics than batch reactors, enabling more efficient processing with lower energy consumption [17]. These systems also offer improved safety characteristics and better process control [17].

Integration of renewable energy sources has been explored for cyanoacetic acid production [16]. Solar-powered systems have been developed for certain processing steps, particularly for reactions that can be conducted at moderate temperatures [16]. The integration of renewable energy reduces the carbon footprint of the production process and provides long-term cost advantages [16].

Energy recovery from pressurized streams has been implemented through expansion systems that capture mechanical energy [17]. When high-pressure process streams are depressurized, the energy can be recovered through expansion turbines or pressure exchangers [17]. This recovered energy can be used to drive pumps or other mechanical equipment, reducing overall energy consumption [17].

Advanced process control systems contribute to energy efficiency by optimizing operating conditions in real-time [9]. These systems use artificial intelligence and machine learning algorithms to identify optimal operating points that minimize energy consumption while maintaining product quality [9]. Predictive control strategies can anticipate process disturbances and adjust operating conditions proactively to maintain efficiency [9].

Electrochemical synthesis routes offer potential energy advantages for certain applications [19] [17]. Electrocarboxylation processes can convert chloroacetonitrile directly to cyanoacetic acid using electrical energy, potentially offering higher selectivity and lower energy consumption than traditional chemical routes [19]. These processes can achieve selectivity and faradaic yields higher than 90% under optimized conditions [19].

Cyanoacetic acid demonstrates remarkable nucleophilic reactivity at the alpha-carbon position, attributed to its significantly enhanced acidity compared to conventional carboxylic acids. With a pKa value of 2.45, cyanoacetic acid exhibits approximately 1000-fold greater acidity than acetic acid [1] [2], facilitating deprotonation and subsequent nucleophilic attack through both SN1 and SN2 mechanisms.

Mechanistic Pathways

The nucleophilic substitution reactions of cyanoacetic acid proceed primarily through an SN2 mechanism when attacking electrophilic carbon centers [3] [4]. The enhanced acidity of the alpha-methylene protons enables facile enolate formation under basic conditions, creating a stabilized carbanion intermediate that readily participates in nucleophilic displacement reactions [5] [6]. The stabilization arises from resonance delocalization across both the cyano and carboxyl groups, effectively distributing the negative charge.

Table 1: Nucleophilic Substitution Reaction Parameters

| Substrate Type | Reaction Conditions | Mechanism | Yield (%) | Temperature (°C) |

|---|---|---|---|---|

| Alkyl halides | Basic medium, polar protic solvent | SN2 | 75-90 | 60-100 |

| Benzylic halides | Mild base, aprotic solvent | SN2 | 80-95 | 40-80 |

| Activated aromatics | Lewis acid catalysis | SNAr | 70-85 | 80-120 |

The reactivity pattern follows the established trends for nucleophilic substitution, with primary alkyl halides showing optimal reactivity under SN2 conditions [7] [8]. Sterically hindered substrates exhibit reduced reaction rates, consistent with the backside attack mechanism characteristic of bimolecular substitution processes [6].

Catalytic Systems

Recent developments have employed ionic liquid systems to enhance nucleophilic substitution reactions involving cyanoacetic acid [9] [10]. Tri-(2-hydroxyethyl) ammonium acetate functions as both solvent and catalyst, activating the less reactive cyanoacetic acid while providing a suitable medium for nucleophilic attack [11]. These systems demonstrate improved yields (80-95%) and reduced reaction times compared to conventional protocols.

Decarboxylation Pathways

Cyanoacetic acid undergoes thermal decarboxylation at elevated temperatures, following distinct mechanistic pathways depending on the reaction conditions and presence of catalytic species.

Thermal Decarboxylation Mechanism

Under purely thermal conditions, cyanoacetic acid decomposes at approximately 160°C to yield acetonitrile and carbon dioxide [2] [12]. This transformation proceeds through a unimolecular SE1 mechanism, involving rate-determining carbon-carbon bond cleavage at the carboxyl-alpha carbon junction [13] [14].

HO₂C-CH₂-CN → CH₃-CN + CO₂

The activation energy for this process ranges from 69-73 kcal/mol [15] [16], comparable to other electron-withdrawing substituted carboxylic acids. Kinetic studies demonstrate first-order behavior over a wide temperature range (530-1950 K), with the reaction rate strongly dependent on temperature [12] [15].

Table 2: Decarboxylation Kinetic Parameters

| Temperature (°C) | Rate Constant (s⁻¹) | Half-life (min) | Mechanism |

|---|---|---|---|

| 140 | 1.2 × 10⁻⁶ | 9650 | SE1 |

| 160 | 8.5 × 10⁻⁵ | 136 | SE1 |

| 180 | 3.2 × 10⁻³ | 3.6 | SE1 |

| 200 | 7.8 × 10⁻² | 0.15 | SE1 |

Metal-Catalyzed Decarboxylation

Transition metal catalysis provides alternative decarboxylation pathways operating under milder conditions. Copper-mediated systems demonstrate particular efficacy, proceeding through Lewis acid mechanisms involving sequential ligand rearrangements [17] [18].

The proposed mechanism involves initial coordination of cyanoacetate to copper through the carboxylate oxygen, followed by rearrangement to nitrogen coordination and subsequent decarboxylation [17]. Density functional theory calculations support this pathway, indicating lower activation barriers compared to thermal processes.

[(NCCH₂CO₂)₂Cu]⁻ → [NCCH₂CO₂CuNCCH₂CO₂]⁻ → [NCCH₂CO₂CuNCCH₂]⁻ + CO₂

Cyanomethylation Reactions

Cyanoacetic acid serves as an effective cyanomethylating agent through both direct and indirect pathways, enabling the introduction of cyanomethyl functionality into diverse organic substrates.

Metal-Free Cyanomethylation of Amines and Carboxylic Acids

The development of transition-metal-free cyanomethylation protocols represents a significant advancement in sustainable organic synthesis [3] [19]. These reactions employ cyanoacetic acid as a masked electrophile, generating reactive intermediates through oxidative activation.

The optimized protocol utilizes tert-butyl peroxybenzoate (TBPB) as the oxidant, promoting radical-mediated cyanomethylation of both aliphatic and aromatic amines [3] [20]. The reaction proceeds with excellent functional group tolerance, producing α-aminonitriles in yields ranging from 65-85%.

Reaction Mechanism:

- TBPB decomposition generates tert-butoxy and benzoyloxy radicals

- Hydrogen abstraction from acetonitrile produces cyanomethyl radicals

- Cyanoacetic acid undergoes iodination-decarboxylation sequence

- Nucleophilic substitution with amines yields final products

Table 3: Metal-Free Cyanomethylation Results

| Substrate Type | Product Yield (%) | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|

| Primary aliphatic amines | 78-85 | 4-6 | 80-100 |

| Secondary aliphatic amines | 70-82 | 6-8 | 80-100 |

| Aniline derivatives | 65-78 | 8-12 | 100-120 |

| Carboxylic acids | 72-88 | 3-5 | 60-80 |

In Situ Generation of Iodoacetonitrile

A key mechanistic feature involves the in situ generation of iodoacetonitrile through a sequential iodination-decarboxylation process [3] [21]. This transformation circumvents the need for pre-formed toxic alkyl halides while maintaining high reaction efficiency.

The process begins with iodination of cyanoacetic acid under basic conditions, followed by thermal or photolytic decarboxylation to generate iodoacetonitrile in situ [22]. This reactive intermediate subsequently undergoes nucleophilic substitution with various nucleophiles.

NCCH₂COOH + I₂ + base → NCCH₂COO-I + HI

NCCH₂COO-I → NCCH₂I + CO₂

Cyclization and Spirocyclization Processes

Cyanoacetic acid derivatives participate in diverse cyclization reactions, enabling the construction of complex heterocyclic and spirocyclic frameworks through carefully orchestrated bond-forming sequences.

Heterocyclization Mechanisms

The versatility of cyanoacetic acid in heterocycle synthesis stems from its five distinct reactive sites, enabling participation in multicomponent reactions and cascade cyclizations [23] [24]. These transformations typically involve sequential condensation and cyclization steps, often proceeding through Knoevenagel condensation intermediates.

Common heterocyclization patterns include:

- Pyrazole formation via reaction with hydrazines

- Pyridine synthesis through multicomponent condensations

- Thiazole construction using sulfur-containing reagents

- Pyrimidine assembly via three-component reactions

Table 4: Heterocyclization Product Distribution

| Heterocycle Type | Typical Yield (%) | Ring Size | Reaction Conditions |

|---|---|---|---|

| Pyrazoles | 75-90 | 5-membered | Base catalysis, 80-120°C |

| Pyridines | 65-85 | 6-membered | Acid catalysis, 100-140°C |

| Thiazoles | 70-88 | 5-membered | Sulfur source, 90-130°C |

| Pyrimidines | 60-82 | 6-membered | Multicomponent, 80-120°C |

Spirocyclization Pathways

Spirocyclization reactions involving cyanoacetic acid proceed through radical-mediated cascade processes, generating quaternary spiro centers with high stereochemical control [25] [26]. These transformations typically require oxidative conditions to initiate radical formation.

Recent computational studies reveal that spirocyclization proceeds through cyanomethylation followed by intramolecular cyclization [19] [20]. The process involves:

- Radical Generation: Oxidative formation of cyanomethyl radicals from acetonitrile

- Electrophilic Addition: Attack on alkyne or alkene substrates

- Cyclization: Intramolecular ring closure to form spiro centers

- Oxidation: Final oxidation to establish aromaticity

The spirocyclization methodology has been successfully applied to the synthesis of complex natural product frameworks, including coumarins and related heterocycles [27] [19]. Yields typically range from 55-85%, with the efficiency dependent on substrate structure and reaction conditions.

Purity

Physical Description

Color/Form

XLogP3

Exact Mass

Boiling Point

Density

LogP

log Kow = -0.76

Appearance

Melting Point

66.0 °C

66 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 203 companies. For more detailed information, please visit ECHA C&L website;

Of the 18 notification(s) provided by 200 of 203 companies with hazard statement code(s):;

H302+H332 (25%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;

acute toxicity, inhalation];

H302 (94.5%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (95%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (62%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (86%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive;Irritant

Other CAS

Associated Chemicals

Wikipedia

Methods of Manufacturing

Produced by ... cyanidation of sodium chloroacetate followed by acidification of the sodium cyanoacetate solution. Cyanoacetic acid is isolated by extraction with an organic solvent and evaporation of the solvent ... .

General Manufacturing Information

Storage Conditions

Store in a cool, dry, well-ventilated location. Separate from acids, alkalies, oxidizing materials, reducing agents.

Dates

2: Zhao X, Liu J, Wang H, Zou Y, Li S, Zhang S, Zhou H, Wu J, Tian Y. Synthesis, crystal structures and two-photon absorption properties of triphenylamine cyanoacetic acid derivative and its organooxotin complexes. Dalton Trans. 2015 Jan 14;44(2):701-9. doi: 10.1039/c4dt02251c. Epub 2014 Nov 11. PubMed PMID: 25386798.

3: Hao F, Li D, Zhang Q, Li S, Zhang S, Zhou H, Wu J, Tian Y. Synthesis, crystal structures, and two-photon absorption of a series of cyanoacetic acid triphenylamine derivatives. Spectrochim Acta A Mol Biomol Spectrosc. 2015 Nov 5;150:867-78. doi: 10.1016/j.saa.2015.06.030. Epub 2015 Jun 20. PubMed PMID: 26119354.

4: KLOSA J. [Synthesis of new hydrazones of cyanoacetic acid and isonicotinic acid hydrazides]. Arch Pharm Ber Dtsch Pharm Ges. 1956 Apr;289(4):196-200. German. PubMed PMID: 13328071.

5: NATIN I, GARCIA FH, BOCLES J. [Treatment of pulmonary tuberculosis with cyanoacetic acid hydrazide]. Prensa Med Argent. 1954 Nov 5;41(45):3217-9. Spanish. PubMed PMID: 13236994.

6: Modelli A, Burrow PD. Electron attachment to dye-sensitized solar cell components: cyanoacetic acid. J Phys Chem A. 2011 Feb 17;115(6):1100-7. doi: 10.1021/jp110813f. Epub 2011 Jan 19. PubMed PMID: 21247203.

7: POTWOROWSKA M. [Cyanoacetic acid hydrazide]. Gruzlica. 1956 Feb;24(2):129-36. Polish. PubMed PMID: 13345091.

8: Xiang W, Gupta A, Kashif MK, Duffy N, Bilic A, Evans RA, Spiccia L, Bach U. Cyanomethylbenzoic acid: an acceptor for donor-π-acceptor chromophores used in dye-sensitized solar cells. ChemSusChem. 2013 Feb;6(2):256-60. doi: 10.1002/cssc.201200636. Epub 2013 Jan 23. PubMed PMID: 23345047.

9: Knabe J, Urbahn C. [Barbituric acid derivatives. II. The absolute configuration of methyl phenyl cyanoacetic acid]. Tetrahedron. 1970 May;24:2117-8. German. PubMed PMID: 5433525.

10: El-Hawash SA, Abdel Wahab AE, El-Demellawy MA. Cyanoacetic acid hydrazones of 3-(and 4-)acetylpyridine and some derived ring systems as potential antitumor and anti-HCV agents. Arch Pharm (Weinheim). 2006 Jan;339(1):14-23. PubMed PMID: 16411172.

11: MARESCH K, PHILIPPI E. [Determination of cyanoacetic acid hydrazide in blood]. Wien Med Wochenschr. 1956 Jun 2;106(22):505-6. German. PubMed PMID: 13353137.

12: JANOWIEC M, KULEJEWSKA M. [Effects of cyanoacetic acid hydrazide (CAH) on experimental tuberculosis in guinea pigs]. Gruzlica. 1956 Jan;24(1):9-14. Polish. PubMed PMID: 13345078.

13: KOCH J, BAUDET P, BRISK DT. [Comparative determination of blood concentrations of the cyanoacetic acid hydrazide and isonicotinic acid hydrazide]. Schweiz Z Tuberc Pneumonol. 1956;13(2):139-47. German. PubMed PMID: 13351610.

14: GRANARA COSTA A, AIMO MA. [Cyanoacetic acid hydrazide as treatment of urogenital tuberculosis; trial application as sole medication]. Dia Med. 1955 Mar 31;27(18):476-7. Spanish. PubMed PMID: 14380012.

15: BURACZEWSKA M, MANOWSKA W. [The effect of cyanoacetic acid hydrazide on acid-fast bacilli in vitro]. Gruzlica. 1956 Jan;24(1):1-8. Polish. PubMed PMID: 13345077.

16: ROTHE H. [Comparative examination of the tuberculostatic effects of isoniazid and cyanoacetic acid hydrazide]. Schweiz Z Tuberc Pneumonol. 1957;14(1):41-6. German. PubMed PMID: 13432745.

17: CAPURRO ET, WILKINSON FF. [Cyanoacetic acid hydrazide in the treatment of leprosy; preliminary report]. Dia Med. 1954 Aug 19;26(58):1666-7. Spanish. PubMed PMID: 13220348.

18: GABUS P, GAUDIN P. [Clinical experimentation with cyanoacetic acid hydrazide of reazide in sanatorial treatment]. Rev Tuberc. 1956 May;20(5):528-40. French. PubMed PMID: 13371174.

19: HOFSTETTER M. [Management of pulmonary tuberculosis with cyanoacetic acid hydrazide]. Schweiz Z Tuberc Pneumonol. 1956;13(5):430-9. German. PubMed PMID: 13390955.

20: KANZLER W. [Treatment of urogenital tuberculosis with cyanoacetic acid hydrazide (reazide combinations)]. Schweiz Z Tuberc Pneumonol. 1957;14(1):54-62. German. PubMed PMID: 13432747.